2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Cross-Coupling Selectivity

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1) is a dihydropyrrolopyrimidine building block bearing two chlorine leaving groups at the C2 and C4 positions of the pyrimidine ring on a partially saturated 6,7-dihydro-5H-pyrrolo scaffold. With a molecular formula of C₆H₅Cl₂N₃ and a molecular weight of 190.03 g/mol, this heterocyclic intermediate serves as a critical precursor for constructing kinase-focused compound libraries via sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C6H5Cl2N3
Molecular Weight 190.03
CAS No. 2139336-89-1
Cat. No. B2585942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
CAS2139336-89-1
Molecular FormulaC6H5Cl2N3
Molecular Weight190.03
Structural Identifiers
SMILESC1CNC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H5Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H,9,10,11)
InChIKeyNJYXRIIEMJOTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1): Core Scaffold Identity and Procurement Baseline


2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1) is a dihydropyrrolopyrimidine building block bearing two chlorine leaving groups at the C2 and C4 positions of the pyrimidine ring on a partially saturated 6,7-dihydro-5H-pyrrolo scaffold [1]. With a molecular formula of C₆H₅Cl₂N₃ and a molecular weight of 190.03 g/mol, this heterocyclic intermediate serves as a critical precursor for constructing kinase-focused compound libraries via sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [2]. Its primary documented application is as a key intermediate in the multi-kilogram synthesis of anaplastic lymphoma kinase (ALK) inhibitors [3], distinguishing it from the fully aromatic 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) that is predominantly employed in JAK inhibitor (e.g., tofacitinib) manufacturing routes .

Why 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Intermediates


Generic substitution of this intermediate with the more commonly stocked 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) or the mono-chloro analogue 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0) is not scientifically valid for three reasons. First, the saturated 6,7-dihydro ring alters the electronic distribution of the fused bicyclic system compared to the fully aromatic 7H analogue, directly affecting the reactivity of the chlorine substituents in cross-coupling reactions and the conformational preferences of downstream kinase inhibitors [1]. Second, the regioisomeric [2,3-d] versus [3,4-d] fusion pattern dictates which kinase ATP-binding pockets the final elaborated molecules can productively engage; the [2,3-d] orientation is privileged for JAK, ALK, and PI3K family targets [2]. Third, the presence of two differentiated chlorine leaving groups (C4 more electrophilic than C2) enables programmable sequential derivatization, whereas the mono-chloro analogue permits only single-point diversification [3]. These structural features are non-interchangeable and directly govern the synthetic route, intermediate stability, and biological outcome of the final compounds.

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: Head-to-Head Quantitative Differentiation Evidence


C4-Selective Suzuki Coupling Enables Programmable Sequential Derivatization vs Mono-Chloro Analogue

The C4 chlorine atom of the 2,4-dichloropyrrolo[2,3-d]pyrimidine scaffold undergoes Suzuki-Miyaura cross-coupling with arylboronic acids with high site-selectivity over the C2 position when using Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄ as the catalyst system, enabling the exclusive formation of 4-aryl-2-chloro intermediates [1]. This sequential functionalization capability is absent in the mono-chloro analogue 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 16372-08-0), which can only undergo a single coupling event before requiring de novo scaffold synthesis for further diversification [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Cross-Coupling Selectivity

6,7-Dihydro Saturation State Differentiates ALK vs JAK Inhibitor Intermediate Applications

The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold of the target compound (CAS 2139336-89-1) is explicitly employed as a key intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, as documented in patent CN107200741A, where it is converted in three steps from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol via reduction with triethylsilane/trifluoroacetic acid (77% yield) followed by chlorination with POCl₃/DIEA (30% yield) to give compound 4 [1]. In contrast, the fully aromatic analogue 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) is the established intermediate for JAK inhibitors such as tofacitinib, with an alternative synthetic route involving direct chlorination of the aromatic diol in ~80% yield [2]. The dihydro scaffold imparts distinct conformational properties to the final inhibitors—the saturated pyrrole ring introduces a puckered geometry that alters the vector of substituents into the kinase hinge region compared to the planar aromatic system [3].

Oncology Kinase Inhibitor Intermediate Scaffold Differentiation

Regioisomeric [2,3-d] Fusion Defines Targetable Kinase Space vs [3,4-d] Isomer

The pyrrolo[2,3-d]pyrimidine regioisomer represented by the target compound is a privileged scaffold for inhibiting JAK family kinases, ALK, FAK/Pyk2, and PI3K isoforms, whereas the pyrrolo[3,4-d]pyrimidine isomer (e.g., CAS 785775-01-1) is primarily associated with DPP-IV inhibitor programs and has a distinct hydrogen-bonding pattern with the kinase hinge region [1]. The [2,3-d] fusion positions the pyrrole NH as a hydrogen-bond donor capable of interacting with the backbone carbonyl of the kinase hinge (e.g., Glu-Leu-Met motif in JAK3), while the [3,4-d] isomer presents a different donor-acceptor geometry that is incompatible with this canonical binding mode [2]. This structural distinction is non-negotiable: compounds built on the [3,4-d] scaffold cannot be expected to recapitulate the SAR of [2,3-d]-based inhibitor series, and vice versa.

Medicinal Chemistry Kinase Selectivity Scaffold Design

Dihydropyrrolopyrimidine Scaffold Linked to Improved Metabolic Stability in PI3K Inhibitor Lead Optimization

The dihydropyrrolopyrimidine skeleton, of which the target compound is a key synthetic precursor, was identified through structure-based drug design as a scaffold that enabled a drastic improvement in metabolic stability when the phenol moiety of an early PI3K inhibitor lead series was replaced with an aminopyrimidine group [1]. The resulting clinical candidate CH5132799 exhibited a PI3Kα IC₅₀ of 0.014 μM and potent antiproliferative activity in human tumor cell lines bearing PI3K pathway activation [1]. While this evidence is derived from elaborated final compounds rather than the dichloro intermediate itself, it demonstrates that the dihydropyrrolopyrimidine core—assembled via intermediates such as 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine—is a pharmacologically validated starting point for generating development candidates with favorable drug-like properties [2].

Drug Discovery Metabolic Stability PI3K Inhibitor

Commercial Purity Benchmark: 98% Specification with Multi-Vendor Availability

The target compound is commercially available at a standard purity specification of 98% from multiple independent vendors, including BLDpharm (via Hoelzel-biotech), MolCore, and CymitQuimica (Fluorochem brand) [1]. Pricing data from CymitQuimica indicates a tiered structure: €243/100 mg, €376/250 mg, and €1,114/1 g . This 98% purity benchmark is comparable to the 95–98% typical for the aromatic analogue 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4) [2], indicating that the dihydro compound does not carry a purity penalty despite the additional synthetic step required for pyrrole ring reduction. Multi-vendor sourcing reduces single-supplier procurement risk.

Chemical Procurement Quality Specification Supply Chain

Pilot-Scale Synthetic Validation: Multi-Kilogram Batch Production Demonstrated for ALK Inhibitor Route

Patent CN107200741A explicitly demonstrates pilot-scale synthesis of the target compound with a 4.05 kg batch of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (compound 4) produced in a 500 L reactor via POCl₃/DIEA chlorination of the corresponding diol trifluoroacetate salt [1]. The two-step sequence from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol proceeds via triethylsilane/TFA reduction (77% yield, 27.9 kg intermediate) followed by chlorination (30% yield), with full ¹H NMR characterization provided (DMSO-d₆: δ 6.45, br; 3.81–3.85, d, J=8.8 Hz, 2H; 3.10–3.14, d, J=8.8 Hz, 2H) [1]. In contrast, no peer-reviewed or patent literature demonstrates equivalent scale-up validation for the regioisomeric 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1) in a kinase inhibitor manufacturing context .

Process Chemistry Scale-Up ALK Inhibitor Manufacturing

Recommended Application Scenarios for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1)


ALK Inhibitor Medicinal Chemistry and Process Development Programs

This compound is the documented key intermediate for synthesizing anaplastic lymphoma kinase (ALK) inhibitors intended for non-small cell lung cancer (NSCLC) and neuroblastoma indications [1]. Medicinal chemistry teams should prioritize CAS 2139336-89-1 over the aromatic analogue CAS 90213-66-4 when ALK is the primary target, as the dihydro scaffold provides the correct oxidation state for the final inhibitor architecture. Process chemistry groups can leverage the pilot-scale procedure (500 L reactor, POCl₃/DIEA conditions, 4.05 kg batch) as a starting point for further yield optimization [1].

Focused Kinase Library Construction via Sequential C4-then-C2 Diversification

The differential reactivity of the C4 and C2 chlorine atoms enables programmable two-step library synthesis: C4-selective Suzuki-Miyaura coupling introduces the first diversity element, followed by a second coupling or nucleophilic aromatic substitution at C2 [2]. This strategy is particularly valuable for SAR exploration around the kinase hinge-binding region, where the C4 substituent often occupies the solvent-exposed region and the C2 substituent interacts with the gatekeeper residue [3]. Procurement of the dichloro intermediate is preferred over the mono-chloro analogue when a library of ≥50 compounds with two diversity points is planned.

Fragment-Based Drug Discovery Targeting FAK/Pyk2 or PI3K Family Kinases

The dihydropyrrolopyrimidine scaffold has produced clinical-stage PI3Kα inhibitors with IC₅₀ values in the low nanomolar range (e.g., CH5132799, IC₅₀ = 14 nM) [3] and has been explored as a core for FAK/Pyk2 inhibitor series [4]. Fragment-based screening groups may consider the dichloro intermediate itself as a low-molecular-weight (190.03 Da) fragment for crystallographic soaking experiments, where the chlorine atoms provide electron density handles for unambiguous binding-mode determination [5]. The compound's XLogP3 of 2.5 and topological polar surface area of 37.8 Ų place it within lead-like chemical space [5].

Process Scale-Up and Technology Transfer for Pre-Clinical Candidate Manufacturing

Organizations transitioning kinase inhibitor candidates from discovery to IND-enabling studies should procure this intermediate in multi-kilogram quantities from vendors with demonstrated batch consistency. The published pilot-scale procedure establishes a precedent that can be used to benchmark CMO proposals [1]. The availability of the compound at 98% purity from at least four independent commercial sources [6] provides supply chain redundancy, and the room-temperature shipping condition [6] simplifies logistics compared to intermediates requiring cold-chain transport.

Quote Request

Request a Quote for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.